Cas no 1260767-05-2 (2-(3-chlorophenoxy)acetohydrazide)

2-(3-Chlorophenoxy)acetohydrazide is a specialized organic compound featuring a hydrazide functional group linked to a 3-chlorophenoxy moiety. This structure imparts reactivity suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and coordination chemistry. The presence of the chlorophenoxy group enhances its potential as a building block for biologically active molecules, while the hydrazide functionality allows for further derivatization, such as condensation reactions to form heterocycles. Its well-defined molecular architecture ensures consistent performance in synthetic pathways. The compound is typically characterized by high purity and stability under standard conditions, making it a reliable reagent for research and industrial applications requiring precise chemical modifications.
2-(3-chlorophenoxy)acetohydrazide structure
1260767-05-2 structure
Product name:2-(3-chlorophenoxy)acetohydrazide
CAS No:1260767-05-2
MF:C8H9ClN2O2
MW:200.622260808945
CID:3158021
PubChem ID:1540407

2-(3-chlorophenoxy)acetohydrazide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-chlorophenoxy)acetohydrazide
    • STK030227
    • 1260767-05-2
    • AKOS005380678
    • A1-03897
    • (3-Chlorophenoxy)-acetic acid hydrazide
    • starbld0047863
    • SCHEMBL22227971
    • Oprea1_105923
    • (3-Chloro-phenoxy)-acetic acid hydrazide
    • MDL: MFCD11975864
    • Inchi: InChI=1S/C15H25NO6/c1-5-19-12(17)11-10-16(13(18)22-14(2,3)4)7-6-15(11)20-8-9-21-15/h11H,5-10H2,1-4H3
    • InChI Key: OHROSFJADOTPPZ-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1CN(CCC12OCCO2)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 200.035
  • Monoisotopic Mass: 200.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 64.4Ų

2-(3-chlorophenoxy)acetohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1395316-10g
8-(Tert-butyl) 6-ethyl 1,4-dioxa-8-azaspiro[4.5]Decane-6,8-dicarboxylate
1260767-05-2 98%
10g
¥5133.00 2024-08-09

Additional information on 2-(3-chlorophenoxy)acetohydrazide

Recent Advances in the Study of 2-(3-Chlorophenoxy)acetohydrazide (CAS: 1260767-05-2) in Chemical Biology and Pharmaceutical Research

The compound 2-(3-chlorophenoxy)acetohydrazide (CAS: 1260767-05-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This hydrazide derivative, characterized by its unique structural features, has been explored for its potential as a bioactive scaffold in the synthesis of novel therapeutic agents. Recent studies have focused on its role in modulating key biological pathways, particularly in the context of antimicrobial, anticancer, and anti-inflammatory activities.

One of the most notable advancements in the study of 2-(3-chlorophenoxy)acetohydrazide is its application in the design of antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead compound for the development of new antibiotics.

In addition to its antimicrobial properties, 2-(3-chlorophenoxy)acetohydrazide has shown promise in anticancer research. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters revealed that certain derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). Mechanistic studies indicated that these derivatives induce apoptosis via the mitochondrial pathway, underscoring their potential as chemotherapeutic agents. Further optimization of the compound's structure is underway to enhance its efficacy and reduce off-target effects.

The compound's anti-inflammatory potential has also been explored in recent years. A 2024 study published in European Journal of Pharmacology demonstrated that 2-(3-chlorophenoxy)acetohydrazide derivatives significantly inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in murine macrophages. These findings suggest that the compound could serve as a scaffold for developing novel anti-inflammatory drugs, particularly for treating chronic inflammatory conditions like rheumatoid arthritis.

From a synthetic chemistry perspective, 2-(3-chlorophenoxy)acetohydrazide has proven to be a valuable intermediate in the preparation of diverse heterocyclic compounds. Recent work published in Tetrahedron Letters detailed its use in the synthesis of pyrazole and triazole derivatives, which are known for their broad-spectrum biological activities. The compound's reactivity and ease of functionalization make it an attractive building block for medicinal chemists.

Despite these promising developments, challenges remain in the clinical translation of 2-(3-chlorophenoxy)acetohydrazide-based therapeutics. Issues such as pharmacokinetic properties, bioavailability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies and formulation optimization. Ongoing research is focusing on these aspects, with several derivatives currently in the early stages of preclinical evaluation.

In conclusion, 2-(3-chlorophenoxy)acetohydrazide (CAS: 1260767-05-2) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities and synthetic versatility position it as a valuable tool for drug discovery. Future studies should aim to elucidate its molecular targets more precisely and optimize its pharmacological profile to facilitate clinical development.

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